Menaquinone 10

Overview

Description

Menaquinone-10, also known as Vitamin K2, is a type of menaquinone with 10 isoprene units in its side chain . It is a lipid-soluble vitamin that plays a crucial role in blood coagulation and bone metabolism . Menaquinones are different from phylloquinone (Vitamin K1) in terms of their chemical structure and pharmacokinetics, which affects bioavailability, metabolism, and perhaps impact on health outcomes .

Synthesis Analysis

The biosynthesis of menaquinone involves multiple metabolic pathways, including glycolysis, the pentose phosphate pathway, the shikimate pathway, the MEP or MVA pathway, as well as the classical MK pathway or futalosine pathway . A study by Watthanasakphuban et al. has shown that menaquinone production can be reconstituted in Lactiplantibacillus plantarum and Lentilactobacillus buchneri by expressing six genes from L. lactis homologous to the missing genes in a synthetic operon with two inducible promoters .Molecular Structure Analysis

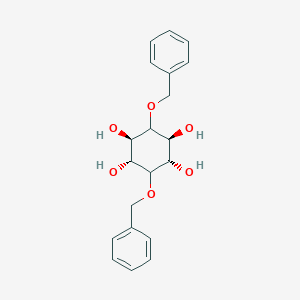

Menaquinone-10 is characterized by a 2-methyl-1,4-naphthoquinone ring as the basic skeleton and an isoprenoid chain at the 3-position . The isoprenoid side chain of menaquinone-10 contains 10 isoprene units .Chemical Reactions Analysis

Quinones, including menaquinone-10, are fast redox cycling molecules and have the potential to bind to thiol, amine, and hydroxyl groups . The chemical reactivity of quinones is important for understanding their biological activity .Physical And Chemical Properties Analysis

The physical and chemical properties of menaquinones like menaquinone-10 can vary. For instance, menaquinone-7, a related compound, has been found to have stability over 90% up to three months in accelerated testing conditions .Scientific Research Applications

Bone Health

Menaquinone, particularly Menaquinone-7, has been shown to have significant effects on preventing osteoporosis . It plays a crucial role in the metabolism of calcium, a mineral that is vital for bone health. By aiding in the production of proteins that regulate the amount of calcium present in the bones and bloodstream, Menaquinone can help maintain bone strength and prevent the onset of osteoporosis.

Cardiovascular Health

Menaquinone also has a protective effect on the cardiovascular system . It prevents the calcification of blood vessels, which can lead to heart disease. By ensuring that calcium is directed to the bones rather than the arteries, Menaquinone can help maintain cardiovascular health.

Blood Coagulation

Menaquinone is essential for the process of blood coagulation . It aids in the production of several proteins that are involved in the clotting process, helping to prevent excessive bleeding while also ensuring that clots do not form unnecessarily.

Production and Recovery

The production and recovery of Menaquinone-7, a form of Vitamin K2, have been the subject of extensive research . This includes studies on solid versus liquid fermentations, static versus agitated fermentations, and online versus post-production recovery .

Bioengineering Applications

CRISPR interference in bioengineering has been used to knock down every essential gene in B. subtilis, a bacterium that produces Menaquinone, to probe their phenotypes . This provides an integral systematic research framework for future purposes.

Dietary Supplements

Due to the scarcity of Menaquinone in natural dietary sources, there is a need for creating dietary supplements to fulfill daily intake requirements . Research has focused on refining Menaquinone biosynthesis by exploring diverse fermentation media compositions, optimal growth conditions, and even integrating nanobiotechnology methodologies .

Mechanism of Action

Target of Action

Menaquinone-10, also known as Vitamin K2, plays a crucial role in bacterial metabolism due to its solubility in membranes and its ability to mediate electron transfer reactions between a variety of enzymes . It is the primary form of electron transport between NADH dehydrogenase II, succinate dehydrogenase, cytochrome bc1 complex, as well as nitrate and fumarate reductase enzymes, which are present in the bacterial cell membrane .

Mode of Action

Menaquinone-10 is reduced by two electrons to produce menaquinol and shuttles these electrons to an acceptor in the next step of the chain . This substrate oxidation process provides the energy needed to maintain the proton gradient and potential energy used by the F0F1ATPase complex to convert ADP into ATP . This is done through a proton ion channel that allows the protons to flow down the gradient, which causes a rotational conformational change in the complex resulting in the movements that produce and release ATP .

Biochemical Pathways

The synthesis of Menaquinone-10 by bacteria is a seven-step process which starts with chorismate, a branch-point intermediate supplied by the shikimate pathway . Isochorismate synthase (MenF) converts chorismate into isochorismate, which in turn is converted to 2-succinyl-5-enolpyruvyl-6-hydroxy-3-cyclohexene-1-carboxylate (SEPHCHC) by MenD . The aromatic intermediate OSB is produced in a two-step process involving MenH and MenC via the intermediate compound SHCHC .

Pharmacokinetics

Menaquinones are different from phylloquinone with respect to their chemical structure and pharmacokinetics, which affects bioavailability, metabolism and perhaps impact on health outcomes . More research is needed to fully understand the ADME properties of Menaquinone-10.

Result of Action

The primary known function of Menaquinone-10 is to assist in the normal clotting of blood, but it may also play a role in normal bone calcification . By inhibiting menaquinone production in target organisms, bactericidal action can be achieved irrespective of the organisms’ growth phase .

Future Directions

The increased global demand for menaquinones like menaquinone-10 has inspired interest in novel production strategies . Advanced metabolic engineering biotechnology for future microbial menaquinone production is being discussed . There is merit for considering both menaquinones and phylloquinone when developing future recommendations for vitamin K intake .

properties

IUPAC Name |

2-[(2E,6E,10E,14E,18E,22E,26E,30E,34E)-3,7,11,15,19,23,27,31,35,39-decamethyltetraconta-2,6,10,14,18,22,26,30,34,38-decaenyl]-3-methylnaphthalene-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C61H88O2/c1-46(2)24-15-25-47(3)26-16-27-48(4)28-17-29-49(5)30-18-31-50(6)32-19-33-51(7)34-20-35-52(8)36-21-37-53(9)38-22-39-54(10)40-23-41-55(11)44-45-57-56(12)60(62)58-42-13-14-43-59(58)61(57)63/h13-14,24,26,28,30,32,34,36,38,40,42-44H,15-23,25,27,29,31,33,35,37,39,41,45H2,1-12H3/b47-26+,48-28+,49-30+,50-32+,51-34+,52-36+,53-38+,54-40+,55-44+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCQQATZYCNAKQB-UQUNHUMXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C2=CC=CC=C2C1=O)CC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=O)C2=CC=CC=C2C1=O)C/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C61H88O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40200320 | |

| Record name | Menaquinone 10 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40200320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

853.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Menaquinone 10 | |

CAS RN |

523-40-0 | |

| Record name | Menaquinone 10 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000523400 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Menaquinone 10 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40200320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.